molecular formula C25H42O5 B1251488 Mangicol B

Mangicol B

Cat. No. B1251488
M. Wt: 422.6 g/mol
InChI Key: YXAVEBXVQDZXAI-BRGZQTFFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mangicol B is a natural product found in Fusarium and Fusarium heterosporum with data available.

Scientific Research Applications

Marine Fungus Derived Compounds

Mangicol B, along with other mangicols, has been identified as a structurally novel sesterterpene polyol produced by a marine fungal isolate, Fusarium heterosporum. These compounds, including this compound, are characterized by their unique spirotricyclic skeletal components (Renner, Jensen, & Fenical, 2000).

Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory activity. This was particularly evident in the phorbol myristate acetate (PMA)-induced mouse ear edema model. The distinctive structural features of mangicols, including this compound, contribute to their biological activities (Renner, Jensen, & Fenical, 2000).

Biosynthetic Pathways

Insights into the biosynthesis of mangicols, including this compound, have been provided by studying Fusarium equiseti CNC-477. This research has revealed potential biosynthetic clusters and routes responsible for the synthesis of these sesterterpene polyols. The study contributes to understanding the molecular foundations of this compound's structure and properties (Bell & Winter, 2015).

properties

Molecular Formula

C25H42O5

Molecular Weight

422.6 g/mol

IUPAC Name

(2S,3S,4S)-5-[(1R,2R,3R,5S,6R,7R,10R,13S)-3-hydroxy-2,7,10,13-tetramethyl-7-tetracyclo[10.3.0.01,5.06,10]pentadec-11-enyl]-2-methylpentane-1,2,3,4-tetrol

InChI

InChI=1S/C25H42O5/c1-14-6-7-25-15(2)18(27)10-16(25)20-22(3,11-17(14)25)8-9-23(20,4)12-19(28)21(29)24(5,30)13-26/h11,14-16,18-21,26-30H,6-10,12-13H2,1-5H3/t14-,15-,16-,18+,19-,20-,21-,22+,23+,24-,25-/m0/s1

InChI Key

YXAVEBXVQDZXAI-BRGZQTFFSA-N

Isomeric SMILES

C[C@H]1CC[C@@]23C1=C[C@]4(CC[C@]([C@H]4[C@@H]2C[C@H]([C@@H]3C)O)(C)C[C@@H]([C@@H]([C@](C)(CO)O)O)O)C

Canonical SMILES

CC1CCC23C1=CC4(CCC(C4C2CC(C3C)O)(C)CC(C(C(C)(CO)O)O)O)C

synonyms

mangicol B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mangicol B
Reactant of Route 2
Reactant of Route 2
Mangicol B
Reactant of Route 3
Mangicol B
Reactant of Route 4
Mangicol B
Reactant of Route 5
Mangicol B
Reactant of Route 6
Mangicol B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.